![molecular formula C18H25N3O2S B2793092 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1105224-05-2](/img/structure/B2793092.png)
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea
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Description
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea, also known as DTA-1, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. DTA-1 is a potent agonist of the glucocorticoid-induced TNFR-related protein (GITR) receptor, which is a member of the TNF receptor superfamily. In
Scientific Research Applications
Synthetic Applications and Chemical Reactivity
- Directed lithiation techniques have been applied to compounds structurally related to 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea, facilitating the introduction of various electrophiles to achieve high yields of substituted products. This approach highlights the reactivity of the urea moiety and its potential for further functionalization (Smith, El‐Hiti, & Alshammari, 2013).
- The synthesis of novel acetylcholinesterase inhibitors incorporates a similar backbone, emphasizing the flexibility and efficacy of incorporating the urea unit into biologically active compounds. This demonstrates the potential of such structures in medicinal chemistry for designing drugs with specific pharmacological activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
- Research into the α-ureidoalkylation reaction of N-[2-(dimethylamino)ethyl]urea with various imidazolidin-2-ones reveals the compound's utility in synthesizing glycoluril derivatives, indicating its versatility in organic synthesis and the potential for generating novel cyclic structures (Gazieva et al., 2009).
Molecular Design and Characterization
- Density Functional Theory (DFT) calculations and spectroscopic analyses of compounds featuring a 4-methoxyphenethyl moiety have provided insights into their molecular geometry, vibrational frequencies, and nonlinear optical properties. This foundational work underscores the importance of such moieties in the design of materials with specific electronic and optical characteristics (Düğdü et al., 2013).
Nonlinear Optical Materials
- Nonlinear optical chromophores based on polyenes, which share structural features with the query compound, have been synthesized and characterized. Their notable second-harmonic generation capabilities, exceeding that of urea, point towards the potential of such structures in the development of advanced optical materials (Kwon et al., 2006).
properties
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-21(2)17(15-9-11-24-13-15)12-20-18(22)19-10-8-14-4-6-16(23-3)7-5-14/h4-7,9,11,13,17H,8,10,12H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWRXQJCKMCOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCCC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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